4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O4S It is characterized by the presence of a benzoic acid moiety substituted with a methanesulfonyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the methanesulfonyl-substituted pyrazole with benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the methanesulfonyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives.
Scientific Research Applications
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)benzoic acid: This compound lacks the methanesulfonyl group but shares the pyrazole and benzoic acid moieties.
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid: Similar to the target compound but with a methyl group instead of a methanesulfonyl group.
Uniqueness
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to its analogs .
Properties
CAS No. |
2137826-28-7 |
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Molecular Formula |
C11H10N2O4S |
Molecular Weight |
266.3 |
Purity |
95 |
Origin of Product |
United States |
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